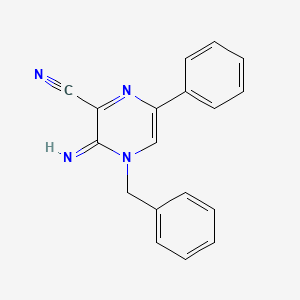
4-Methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenol, also known as Mequinol or MeHQ, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry . It belongs to the class of hydroquinone (HQ) derivatives and is widely used as a skin whitening agent because it can exert hypo-pigmenting effects .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One method involves the polymerization of this compound in an aqueous micelle system using horseradish peroxidase as an enzymatic catalyst and sodium dodecyl sulfate as a surfactant . Another method involves the oxidation of p-Anisaldehyde with H2O2 and a Diselenide catalyst .Molecular Structure Analysis
The molecular formula of this compound is C7H8O2 . Its molecular weight is 124.1372 . The structure of this compound contains both phenylene and oxyphenylene units .Chemical Reactions Analysis
In organic chemistry, this compound is used as a polymerisation inhibitor for acrylates or styrene monomers . It can be produced from p-benzoquinone and methanol via a free radical reaction .Physical and Chemical Properties Analysis
This compound is a colorless to white, waxy solid with an odor of caramel and phenol . It has a molecular weight of 124.15, a boiling point of 243℃, a melting point of 52-53℃, and a flash point of 132℃ . It is slightly soluble in water .Mecanismo De Acción
4-Methoxyphenol is considered a melanocytotoxic chemical. When oxidized in melanocytes, it results in the formation of toxic entities like quinones . These cytotoxic compounds have the potential to damage and destroy pigment cells, causing skin depigmentation . It also has antioxidant and anti-inflammatory properties, and has been shown to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation .
Safety and Hazards
4-Methoxyphenol can affect you when breathed in and by passing through your skin . Contact can cause severe skin and eye irritation and burns leading to permanent damage . Exposure to very high levels may cause seizures, coma, and death . Repeated contact can cause discoloration of the skin and eyes and may damage vision .
Direcciones Futuras
There are ongoing studies on the use of 4-Methoxyphenol in various applications. For instance, research has been conducted on the use of a Mg-modified Ni/γ-Al2O3 catalyst for the hydrogenation of this compound . The Mg-modified catalyst showed enhanced catalytic activity and stability . This could open up new possibilities for the use of this compound in industrial applications.
Propiedades
Número CAS |
151-76-5 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,5-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173539.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![3-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1173544.png)




